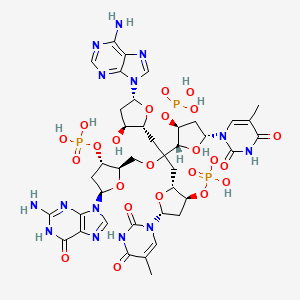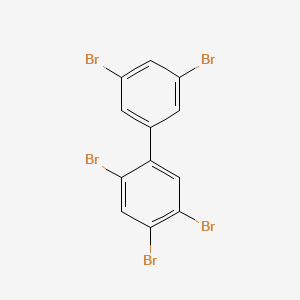
1,1'-Biphenyl, 2,3',4,5,5'-pentabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- is a brominated biphenyl compound with the molecular formula C12H5Br5. It is known for its high bromine content, which imparts unique chemical properties and makes it useful in various applications, particularly as a flame retardant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- can be synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated biphenyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include biphenyl derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include biphenyl quinones or other oxidized biphenyl derivatives.
Reduction Reactions: Products include less brominated biphenyl compounds.
Scientific Research Applications
1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the metabolism of brominated biphenyls.
Industry: Widely used as a flame retardant in plastics, textiles, and electronics due to its high bromine content
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- involves its interaction with various molecular targets and pathways:
Ligand-Activated Transcriptional Activator: The compound binds to the xenobiotic response element (XRE) promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1.
Biochemical and Toxic Effects: Mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons, influencing cell-cycle regulation and potentially playing a role in the development and maturation of tissues.
Comparison with Similar Compounds
- 2,2’,4,5,5’-Pentabromobiphenyl
- 2,2’,3,3’,4-Pentabromobiphenyl
- 2,2’,3,4,4’,5,5’-Heptabromobiphenyl
- Decabromodiphenyl Ether (DBDPE)
Uniqueness: 1,1’-Biphenyl, 2,3’,4,5,5’-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its high bromine content makes it particularly effective as a flame retardant, and its specific molecular structure allows for targeted interactions in biological systems .
Properties
CAS No. |
80407-70-1 |
|---|---|
Molecular Formula |
C12H5Br5 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1,2,4-tribromo-5-(3,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H |
InChI Key |
QGHFNPRLPWJMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CC(=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)

![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
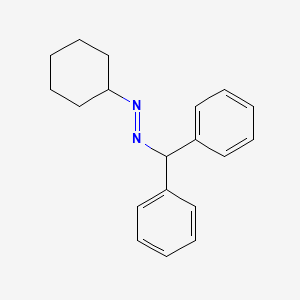
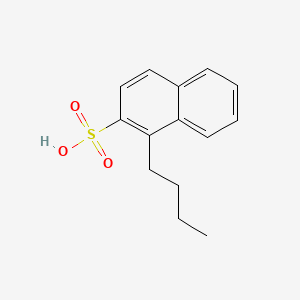
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
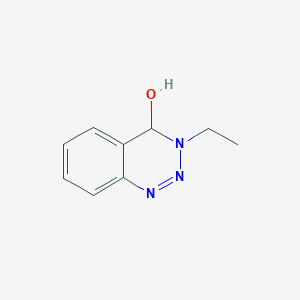
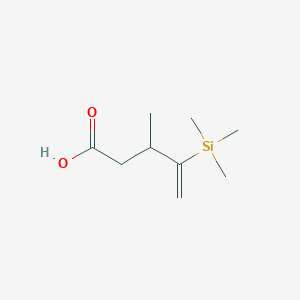
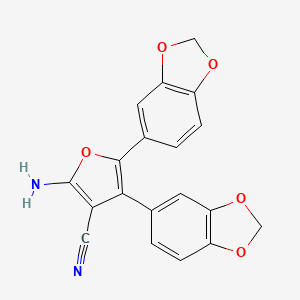
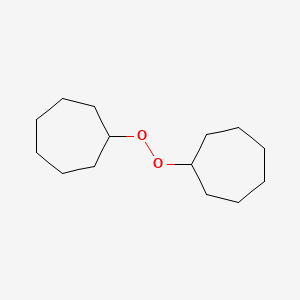
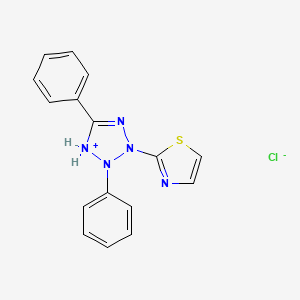
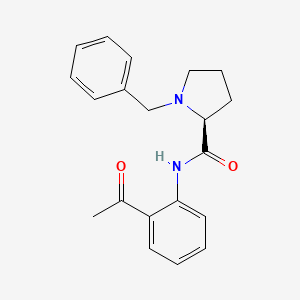
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
